molecular formula C30H26CaO6 B001003 Calcium 2-(3-phenoxyphenyl)propionate CAS No. 34597-40-5

Calcium 2-(3-phenoxyphenyl)propionate

Cat. No. B001003
CAS RN: 34597-40-5
M. Wt: 522.6 g/mol
InChI Key: VHUXSAWXWSTUOD-UHFFFAOYSA-L
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Description

Synthesis Analysis

Calcium phenylphosphonate, Ca(HO3PPh)2, was synthesized through the reaction of calcium nitrate and phenylphosphonic acid. This process involved studying the effect of reaction parameters on the synthesis and growth of the crystalline product to achieve high yield. The compound was structurally characterized using single-crystal X-ray diffraction, revealing a layered structure with an inorganic framework of CaO8 polyhedra, where phenyl groups point outward. This structure is stabilized by O-H...O hydrogen bonds, showcasing a methodical approach to the synthesis of calcium-based phosphonates (Mahmoudkhani & Langer, 2001).

Molecular Structure Analysis

The molecular structure of synthesized calcium complexes, such as calcium phenylphosphonates, features a distinct layered arrangement. In these structures, the calcium atoms are coordinated in a polyhedral fashion, contributing to the formation of an inorganic framework. This setup allows for phenyl groups to extend outward from the core structure, highlighting the compound's intricate molecular architecture and how it facilitates the formation of stable compounds with unique properties (Mahmoudkhani & Langer, 2001).

Chemical Reactions and Properties

Calcium complexes have been shown to exhibit a variety of chemical reactions and properties, including their role in the ring-opening polymerization of rac-lactide. For instance, magnesium and calcium complexes containing biphenyl-based tridentate iminophenolate ligands were explored for this purpose, demonstrating the potential of calcium complexes in polymer science. These complexes were fully characterized, showing that they could be efficient initiators for the polymerization process, offering insights into the chemical reactivity and applicability of calcium-based compounds in creating polymeric materials (Yi & Ma, 2013).

Physical Properties Analysis

Calcium complexes have been synthesized and analyzed for their physical properties, such as thermostability and influences on crystal structures by chlorine substituent groups on ligands. These studies provide valuable information on how modifications to the molecular structure can affect the physical characteristics of calcium compounds, including their stability and crystalline arrangements. Such analyses are crucial for understanding the conditions under which these compounds can be used and stored, further contributing to the knowledge base around calcium-based materials (Xu et al., 2016).

Scientific Research Applications

  • Rumen Epithelium Development in Calves : CPP supplementation has been shown to improve the development of rumen epithelium in calves. This improvement is attributed to the stimulation of G protein-coupled receptors, enhancing rumen fermentation and rumen papillae length (Zhang et al., 2018).

  • Dairy Cow Health and Performance : Research indicates that CPP can effectively enhance dairy cow health and performance. This includes reducing metabolic diseases, preventing mycotoxin production, and regulating rumen development in calves (Zhang et al., 2020).

  • Treatment of Milk Fever in Dairy Cows : CPP has been used in field trials as an oral treatment to prevent milk fever in dairy cows. It was found to reduce the incidence of milk fever and subclinical hypocalcemia, although it did not significantly impact overall health or productivity (Goff et al., 1996).

  • Anionic Liposomes in Capillary Electrophoresis : In analytical chemistry, CPP helps stabilize anionic liposomes in capillary electrophoresis, improving steroid and phenol separation. A calcium:phospholipid ratio of approximately 3 provides the most stable coating (Hautala et al., 2004).

  • Calcium Fluoroionophores for Cell-Based Assays : CPP-based compounds have been developed for use in cell-based functional assays for GPCR activation and ion channel modulation. These compounds exhibit significant fluorescence increases when bound to calcium, demonstrating high affinity in aqueous solutions (Gee et al., 2003).

  • Potential in Chronic Pain Treatment : Research has identified novel compounds with high potency at the N-type calcium channel (Ca(v)2.2), including CPP derivatives, which could be targeted for chronic pain treatment (Benjamin et al., 2006).

  • Antiischemic Agents : CPP derivatives have been explored as potential antiischemic agents due to their calcium overload inhibition and antioxidant activity (Kato et al., 1998; 1999).

  • Food Preservation : CPP is also significant in food science, especially in preserving dairy products and other food items. Studies have shown its effectiveness in inhibiting spoilage and extending shelf life (Gong Rui-rong, 2009).

  • Pharmaceutical Applications : In pharmaceutical research, CPP and its derivatives have been studied for their absorption, metabolism, and elimination characteristics, particularly in the context of drugs like fenoprofen (Rubin et al., 1971; 1972).

  • Cancer Research : Some CPP derivatives have been examined for their role in inducing apoptosis in tumor cells, which could have implications for cancer treatment (Martinovich et al., 2015).

Safety And Hazards

Calcium 2-(3-phenoxyphenyl)propionate is classified as having acute toxicity, both oral (Category 4, H302), inhalation (Category 4, H332), and dermal (Category 4, H312) . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

properties

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUXSAWXWSTUOD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31879-05-7 (Parent), 29679-58-1 (Parent)
Record name Fenoprofen calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80904653
Record name Fenoprofen calcium
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URL https://comptox.epa.gov/dashboard/DTXSID80904653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-(3-phenoxyphenyl)propionate

CAS RN

34597-40-5, 53746-45-5
Record name Fenoprofen calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprofen calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (±)-bis[2-(3-phenoxyphenyl)propionate]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROFEN CALCIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CK Ward, RE Schirmer - Analytical Profiles of Drug Substances, 1977 - Elsevier
Publisher Summary This chapter discusses the fenoprofen calcium. Fenoprofen calcium is calcium 2-(3-phenoxyphenyl) propionate dehydrate. It is an odorless, white, crystalline powder…
Number of citations: 7 www.sciencedirect.com
J Tillman, JTS Leask, J Campbell, FC Logue… - Clinica chimica acta, 1986 - Elsevier
We observed that a few patients taking the anti-inflammatory drug fenoprofen showed increases in total and free T3 serum levels without convincing evidence of an associated …
Number of citations: 5 www.sciencedirect.com

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